7-Octyn-2-ol, 2-methyl- 7-Octyn-2-ol, 2-methyl-
Brand Name: Vulcanchem
CAS No.: 62873-32-9
VCID: VC19434621
InChI: InChI=1S/C9H16O/c1-4-5-6-7-8-9(2,3)10/h1,10H,5-8H2,2-3H3
SMILES:
Molecular Formula: C9H16O
Molecular Weight: 140.22 g/mol

7-Octyn-2-ol, 2-methyl-

CAS No.: 62873-32-9

Cat. No.: VC19434621

Molecular Formula: C9H16O

Molecular Weight: 140.22 g/mol

* For research use only. Not for human or veterinary use.

7-Octyn-2-ol, 2-methyl- - 62873-32-9

Specification

CAS No. 62873-32-9
Molecular Formula C9H16O
Molecular Weight 140.22 g/mol
IUPAC Name 2-methyloct-7-yn-2-ol
Standard InChI InChI=1S/C9H16O/c1-4-5-6-7-8-9(2,3)10/h1,10H,5-8H2,2-3H3
Standard InChI Key KAFGPFJIXYZFNX-UHFFFAOYSA-N
Canonical SMILES CC(C)(CCCCC#C)O

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Structure

The systematic IUPAC name for this compound is 2-methyloct-7-yn-2-ol, reflecting the positions of its functional groups:

  • A hydroxyl (-OH) group at carbon 2.

  • A methyl (-CH3_3) group at carbon 2.

  • A triple bond (alkyne) between carbons 7 and 8.

The SMILES notation CC(C)(CCCCC#C)O\text{CC(C)(CCCCC\#C)O} and InChIKey KAFGPFJIXYZFNX-UHFFFAOYSA-N\text{KAFGPFJIXYZFNX-UHFFFAOYSA-N} provide unambiguous representations of its structure. The molecule’s rigidity, imparted by the alkyne moiety, influences its reactivity and physical properties.

Stereochemical Considerations

While the compound lacks defined stereocenters, the planar geometry of the triple bond may restrict rotational freedom in adjacent carbon chains. This characteristic is critical in applications requiring spatial specificity, such as ligand design or polymer synthesis.

Physicochemical Properties

Limited experimental data are available for 7-Octyn-2-ol, 2-methyl-, but properties can be extrapolated from structurally related alcohols and alkynes:

PropertyValue/DescriptionSource Analogue
Boiling PointEstimated 180–190°C (1 atm)Similar tert-alkynols
Density~0.89 g/cm³Alkyne-containing alcohols
Refractive Index1.452–1.456 (20°C)7-Octyn-1-ol
SolubilityMiscible in organic solvents (e.g., chloroform, methanol)Tertiary alcohols
pKa~15.2 (predicted)Aliphatic alcohols

The compound’s low water solubility and moderate polarity make it suitable for non-aqueous reaction systems. Its predicted logP\log P value of 2.0 indicates moderate hydrophobicity, aligning with trends in branched alkynols.

Synthesis and Production

General Synthetic Routes

While no direct synthesis protocols are published for 7-Octyn-2-ol, 2-methyl-, analogous methods for tert-alkynols involve:

  • Alkyne Alkylation: Reaction of acetylides with ketones, followed by quenching. For example, treatment of 6-heptyn-2-one with methyl Grignard reagents could yield the target compound .

  • Hydroalkoxylation: Acid-catalyzed addition of water to methyl-substituted alkynes, though regioselectivity challenges may arise .

Purification and Characterization

Post-synthesis purification typically employs fractional distillation or column chromatography. Nuclear magnetic resonance (NMR) spectroscopy and gas chromatography-mass spectrometry (GC-MS) are standard for structural validation, with key spectral features including:

  • 1H NMR^1\text{H NMR}: A singlet for the tert-butyl group (δ 1.2–1.4 ppm) and alkynyl proton absence.

  • 13C NMR^{13}\text{C NMR}: A quaternary carbon signal near δ 85 ppm for the alkyne .

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